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molecular formula C11H10N2S B032450 2-(Pyridin-2-ylamino)benzenethiol CAS No. 158438-81-4

2-(Pyridin-2-ylamino)benzenethiol

Cat. No. B032450
M. Wt: 202.28 g/mol
InChI Key: VBDMZVDWMZEJLA-UHFFFAOYSA-N
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Patent
US05539107

Procedure details

340.5 g (3 moles) 2-chloropyridine are added dropwise to a boiling solution of 375 g (3 moles) 2-mercaptoaniline in 1.8 liters 2-propanol with agitation and under an atmosphere of protective gas within 15 min. After termination of the addition, the mixture is agitated for 5 hours at boiling temperature. The mixture is then allowed to cool to room temperature, and the precipitated yellowish product is filtered off and washed twice with 50 ml 2-propanol per wash. After drying in a vacuum, 592 g (86% of theory), 2-(2-mercapto-phenylamino) pyridine is obtained as colorless to yellowish crystals.
Quantity
340.5 g
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[SH:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>CC(O)C>[SH:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
340.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
375 g
Type
reactant
Smiles
SC1=C(N)C=CC=C1
Name
Quantity
1.8 L
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is agitated for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After termination of the addition
FILTRATION
Type
FILTRATION
Details
the precipitated yellowish product is filtered off
WASH
Type
WASH
Details
washed twice with 50 ml 2-propanol
WASH
Type
WASH
Details
per wash
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum, 592 g (86% of theory)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
SC1=C(C=CC=C1)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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